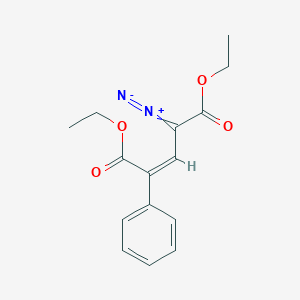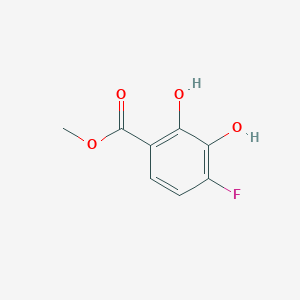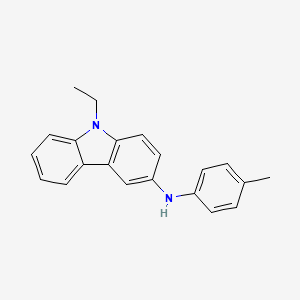
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features an ethyl group at the 9th position and a 4-methylphenyl group attached to the nitrogen atom, making it unique in its structural configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl bromide to introduce the ethyl group at the 9th position.
Substitution: Finally, the amine group is substituted with a 4-methylphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various carbazole derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its aromatic nature. It can also serve as a precursor for designing biologically active molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Carbazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
9-Ethylcarbazole: Lacks the 4-methylphenyl group, making it less complex.
N-Phenylcarbazole: Does not have the ethyl group at the 9th position.
9-Methyl-N-(4-methylphenyl)-9H-carbazol-3-amine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is unique due to the presence of both the ethyl group at the 9th position and the 4-methylphenyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
821807-61-8 |
|---|---|
分子式 |
C21H20N2 |
分子量 |
300.4 g/mol |
IUPAC名 |
9-ethyl-N-(4-methylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C21H20N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(12-13-21(19)23)22-16-10-8-15(2)9-11-16/h4-14,22H,3H2,1-2H3 |
InChIキー |
PGXAIRJADXMZJS-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
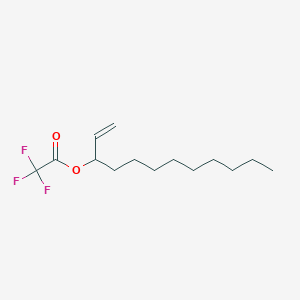

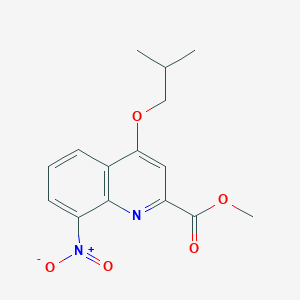
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
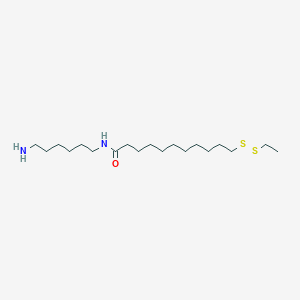
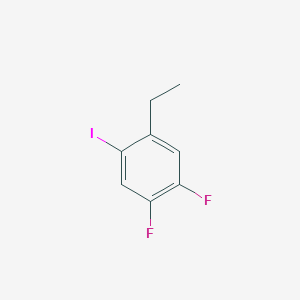
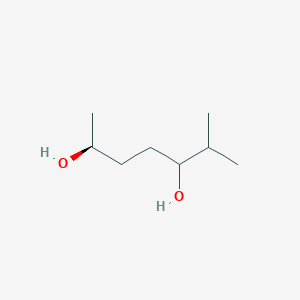

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
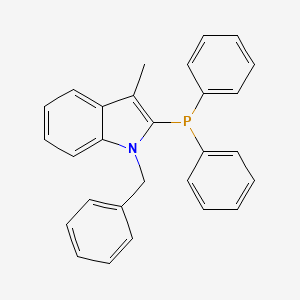
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
